molecular formula C6H11NO5S B1400177 4-Methanesulfonyl-morpholine-3-carboxylic acid CAS No. 1316217-87-4

4-Methanesulfonyl-morpholine-3-carboxylic acid

Cat. No.: B1400177
CAS No.: 1316217-87-4
M. Wt: 209.22 g/mol
InChI Key: HVEKNNWGSVDNJI-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-morpholine-3-carboxylic acid is a high-purity chemical compound serving as a versatile synthetic building block in organic chemistry and drug discovery research. This molecule features both a carboxylic acid and a methanesulfonyl (mesyl) group attached to a morpholine ring, making it a valuable substrate for designing novel compounds and pharmaceutical intermediates. The morpholine core is a common pharmacophore found in molecules with a wide range of biological activities. As a bifunctional reagent, it can be used to develop protease inhibitors, such as those targeting cathepsin S , or to create complex molecular architectures for high-throughput screening and library development. Researchers utilize this compound under its IUPAC name for projects requiring precise molecular construction. It is supplied with a certificate of analysis and is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methylsulfonylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5S/c1-13(10,11)7-2-3-12-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEKNNWGSVDNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Condensation and Subsequent Sulfonylation

A patented method for related morpholin-3-one derivatives uses a condensation cyclization reaction of substituted ethyloxyacetyl intermediates under basic conditions to form the morpholinone ring, followed by sulfonylation to introduce the methanesulfonyl group.

Key steps include:

  • Starting from amino-substituted precursors (e.g., p-nitroaniline derivatives), an amidation reaction with 1,4-dioxane-2-one or halogenated acetyl reagents forms N-(2-substituted ethyloxyacetyl) intermediates.
  • Cyclization under basic conditions (e.g., potassium carbonate in DMF at 115-120 °C) yields 4-substituted morpholin-3-ones.
  • Sulfonylation is achieved by reacting the 4-hydroxy group with methanesulfonyl chloride or related sulfonylating agents, converting the hydroxyl into a methanesulfonyl ester or sulfonate leaving group.
  • Finally, hydrolysis or deprotection steps yield the morpholine-3-carboxylic acid with the methanesulfonyl substituent at the 4-position.

This method emphasizes:

  • High reaction selectivity.
  • Avoidance of harsh catalytic hydrogenation steps that may degrade sensitive morpholinone rings.
  • High overall yields (up to 85%) and product purity (up to 99.9%) through careful temperature control and removal of water and low-boiling solvents during reactions.

Direct Sulfonylation of Morpholine Derivatives

Another approach involves direct sulfonylation of morpholine derivatives bearing a free hydroxyl group at the 4-position:

  • The morpholine-3-carboxylic acid or morpholin-3-one intermediate is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the 4-methanesulfonyl derivative.
  • The reaction is typically conducted in an aprotic solvent such as dichloromethane or DMF at low to moderate temperatures (0-25 °C) to control the sulfonylation and minimize side reactions.
  • Subsequent purification yields the target compound.

This method is straightforward but requires careful control of reaction conditions to avoid ring-opening or over-sulfonylation.

Alternative Routes via Halogenation and Substitution

Some syntheses employ halogenation of the 4-hydroxy group to form a good leaving group (e.g., 4-chloromorpholin-3-one), followed by nucleophilic substitution with methanesulfinic acid or related sulfonyl nucleophiles to install the methanesulfonyl group.

This approach:

  • Utilizes halogenated intermediates prepared by reaction with reagents like thionyl chloride or phosphorus halides.
  • Allows for controlled substitution reactions under mild conditions.
  • Can be combined with subsequent hydrolysis to yield the carboxylic acid.

Reaction Conditions and Yields

Step Typical Reagents/Conditions Temperature (°C) Yield (%) Notes
Amidation (forming intermediate) Amino precursor + 1,4-dioxane-2-one, base (K2CO3), DMF 115-120 ~48-81 Hot filtration and solvent recovery improve purity
Cyclization Base-promoted intramolecular condensation 115-120 Included above High selectivity, avoids ring-opening by-products
Sulfonylation Methanesulfonyl chloride + base (Et3N) 0-25 70-90 Requires dry aprotic solvent, slow addition recommended
Hydrolysis/Deprotection Acidic or basic aqueous workup Room temp High Removes protecting groups, yields free carboxylic acid

Research Findings and Optimization Notes

Summary Table of Preparation Methods

Preparation Method Key Reagents/Intermediates Advantages Challenges
Condensation + Sulfonylation Amino precursors, 1,4-dioxane-2-one, methanesulfonyl chloride High yield and purity, environmentally friendly Multi-step, requires temperature control
Direct Sulfonylation Morpholine-3-carboxylic acid, methanesulfonyl chloride Simple, fewer steps Sensitive to moisture, risk of ring-opening
Halogenation + Substitution Halogenated morpholin-3-one, sulfinic acid salts Controlled substitution, mild conditions Requires halogenation step, handling halogen reagents

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-morpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted morpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Methanesulfonyl-morpholine-3-carboxylic acid serves as a building block in organic synthesis, enabling the preparation of complex molecules. Its unique functional groups allow for diverse transformations, making it valuable in creating pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized in biological research, particularly in studying enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic sites on proteins makes it an important tool for investigating biochemical pathways.

Medicinal Chemistry

In medicinal chemistry, 4-Methanesulfonyl-morpholine-3-carboxylic acid has been explored for its potential as a therapeutic agent. Its structural features allow it to act as an inhibitor for various enzymes, including carbonic anhydrases and proteases, which are relevant in cancer and infectious disease treatments.

Case Studies

Study TitleObjectiveFindings
Inhibition of Carbonic Anhydrases Investigate the inhibitory effects on tumor-associated carbonic anhydrases4-Methanesulfonyl-morpholine-3-carboxylic acid demonstrated low nanomolar affinity for CA IX and CA XII, suggesting potential as an anti-cancer agent .
Synthesis of Sulfamates Explore derivatives for antibiotic developmentDerivatives of 4-Methanesulfonyl-morpholine-3-carboxylic acid showed promise as inhibitors against resistant bacterial strains .
Protein-Ligand Interaction Studies Assess binding affinity with target proteinsThe compound exhibited significant binding interactions with specific enzymes, indicating its potential role in drug design .

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The morpholine-3-carboxylic acid scaffold is versatile, with modifications at position 4 leading to distinct properties. Key analogs include:

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Key Features
4-Methylmorpholine-3-carboxylic acid HCl Methyl (-CH₃) Not provided Increased solubility due to HCl salt; lower acidity compared to sulfonylated analogs
4-Ethylmorpholine-3-carboxylic acid Ethyl (-CH₂CH₃) Not provided Hydrophobicity enhanced by alkyl chain; potential for lipid membrane penetration
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid (Furan-2-yl)methyl, sulfur atom Not provided Thiomorpholine core increases polarizability; furan group may enhance π-π interactions
4-(4-Amino-phenyl)-morpholine-3-carboxylic acid 4-Aminophenyl (-C₆H₄NH₂) 222.24 Aromatic amine introduces basicity; potential for hydrogen bonding
4-Methanesulfonyl-morpholine-3-carboxylic acid Methanesulfonyl (-SO₂CH₃) ~209 (estimated*) High acidity (pKa ~3.6 inferred from 4-methylsulfonylbenzoic acid ); enhanced reactivity

*Estimated molecular weight based on morpholine-3-carboxylic acid (C₅H₉NO₃) + methanesulfonyl (CH₃SO₂).

Key Observations:
  • Acidity : The methanesulfonyl group lowers the pKa of the carboxylic acid (estimated ~3.6) compared to alkyl-substituted analogs (e.g., methyl or ethyl), making it more acidic and water-soluble .
  • Reactivity : The electron-withdrawing nature of -SO₂CH₃ accelerates nucleophilic reactions at the carboxylic acid group, which is critical in esterification or amidation processes .

Physicochemical and Pharmacological Comparisons

Table: Comparative Properties of Morpholine-3-carboxylic Acid Derivatives
Property 4-Methanesulfonyl Derivative 4-Methyl Derivative (HCl) 4-Ethyl Derivative 4-(4-Amino-phenyl) Derivative
Solubility High (polar groups) High (ionic HCl salt) Moderate Moderate (aromatic amine)
Acidity (pKa) ~3.6 ~4.5 (carboxylic acid) ~4.8 ~4.2
Applications Pharmaceutical intermediate Research chemical Fine chemical Pharmacological research
Pharmacological Relevance:
  • The 4-(4-Amino-phenyl) derivative (MW 222.24) is explicitly marketed for pharmacological research, highlighting the role of aromatic amines in drug design .
  • Complex derivatives, such as those in (MW 1007.16), demonstrate the scaffold’s adaptability in designing high-molecular-weight therapeutics .

Biological Activity

4-Methanesulfonyl-morpholine-3-carboxylic acid (MSMCA) is a morpholine derivative featuring a methanesulfonyl group and a carboxylic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications in drug development.

MSMCA can be synthesized through the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by carboxylation to introduce the carboxylic acid group. The synthesis typically requires controlled conditions to enhance yield and purity.

The biological activity of MSMCA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanesulfonyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins, which can modulate their activity and lead to various biological effects .

Biological Activities

Research has highlighted several key biological activities associated with MSMCA:

  • Antimicrobial Activity : MSMCA has shown potential antimicrobial properties, particularly against Gram-negative bacteria. Studies indicate that compounds with similar structures exhibit significant inhibition against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
  • Enzyme Inhibition : MSMCA is investigated for its role as an enzyme inhibitor. The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, making it a candidate for antibiotic development .
  • Anti-inflammatory Effects : Preliminary studies suggest that MSMCA may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MSMCA analogs against various bacterial strains. The results demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

Case Study 2: Enzyme Targeting

Research focused on the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a promising target in Gram-negative bacteria. MSMCA showed prolonged residence time on LpxC, suggesting its efficacy in disrupting bacterial growth through targeted enzyme inhibition .

Comparative Analysis

To better understand the unique properties of MSMCA, it is beneficial to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
4-Methanesulfonyl-morpholineLacks carboxylic acid groupLimited applications in bioconjugation
Morpholine-4-carboxylic acidLacks methanesulfonyl groupLess reactive in certain chemical reactions
MSMCAContains both methanesulfonyl and carboxylic acid groupsVersatile applications in drug design

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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